molecular formula C30H25Cl3O3 B170016 (2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate CAS No. 158937-65-6

(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate

Cat. No.: B170016
CAS No.: 158937-65-6
M. Wt: 539.9 g/mol
InChI Key: ATIHGQFTQQXJMQ-UHFFFAOYSA-N
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Description

(2,4,5-Trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate is a synthetic organic compound characterized by a terphenyl core and a 2,4,5-trichlorophenyl ester group. This molecular structure, featuring an extended rigid aromatic system and a terminal alkoxy chain, suggests its primary application is in the field of advanced materials science. Researchers are exploring its use as a key component in liquid crystal mixtures, where its elongated and polar structure may contribute to the tuning of mesomorphic properties, such as the nematic-isotropic transition temperature and birefringence, for electro-optical devices . The 2,4,5-trichlorophenyl moiety is a known structural feature in various research chemicals and can be found in compounds like 2,4,5-trichlorophenyl cinnamate and other ester derivatives . The pentyloxy terminal chain is designed to influence the compound's solubility and phase behavior, a common strategy in liquid crystal engineering also observed in related structures such as 2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25Cl3O3/c1-2-3-4-17-35-25-15-13-23(14-16-25)21-7-5-20(6-8-21)22-9-11-24(12-10-22)30(34)36-29-19-27(32)26(31)18-28(29)33/h5-16,18-19H,2-4,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIHGQFTQQXJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC4=CC(=C(C=C4Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439484
Record name 2,4,5-Trichlorophenyl 3~4~-(pentyloxy)[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158937-65-6
Record name 2,4,5-Trichlorophenyl 3~4~-(pentyloxy)[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate involves several steps. One common method includes the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . This reaction typically occurs in a dry organic solvent such as toluene, in the presence of a base like triethylamine . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl 4’‘-(pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound’s chlorinated phenyl rings and pentyloxy group allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Chlorinated vs. Fluorinated Derivatives :
    The trichlorophenyl group in the target compound introduces strong electron-withdrawing effects and steric bulk. In contrast, Methyl 4-[4-(difluoromethyl)phenyl]benzoate () contains a difluoromethyl group, which is smaller and more electronegative. Fluorine’s lower polarizability and higher electronegativity may enhance metabolic stability in pharmaceuticals compared to chlorine’s bulkier, less electronegative profile .

  • Nitro-Substituted Analogues: [4-(4-Nitrophenyl)phenyl] benzoate () features a nitro group, a stronger electron-withdrawing substituent than trichlorophenyl.
  • Alkoxy Chain Variations :
    Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate () has shorter ethoxy chains, reducing lipophilicity compared to the target’s pentoxy group. Longer alkoxy chains (e.g., pentoxy) enhance membrane permeability in biological systems but may reduce crystallinity .

Physical and Chemical Properties

Compound Name Substituents Molecular Weight Melting Point Key Properties
Target Compound 2,4,5-Trichlorophenyl, pentoxy Not reported N/A High lipophilicity, moderate reactivity
[4-(4-Nitrophenyl)phenyl] benzoate Nitrophenyl 319.31 g/mol N/A High reactivity, polar
Methyl 4-[4-(difluoromethyl)phenyl]benzoate Difluoromethyl 262.23 g/mol N/A Enhanced metabolic stability
Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate Ethoxycarbonyl 374.43 g/mol N/A Lower lipophilicity, higher volatility

Research Findings and Limitations

  • Data Gaps : Critical parameters like melting points, solubility, and biological activity for the target compound remain unstudied. Comparisons rely on structural analogs and substituent trends.
  • Functional Group Synergy : The combination of trichlorophenyl and pentoxyphenyl groups likely creates a balance between stability (from Cl) and solubility (from pentoxy), but experimental validation is needed.

Biological Activity

The compound (2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate , commonly referred to as a phenyl benzoate derivative, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Trichlorophenyl group : Known for its stability and potential toxicity.
  • Benzoate moiety : Often associated with various biological activities, including antimicrobial properties.
  • Pentoxyphenyl group : May influence lipid solubility and membrane interactions.

Molecular Formula

The molecular formula for this compound is C23H22Cl3O3C_{23}H_{22}Cl_3O_3.

  • Antimicrobial Activity :
    • Studies have indicated that compounds containing trichlorophenyl groups exhibit significant antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
  • Cytotoxic Effects :
    • Research has shown that similar compounds can induce apoptosis in cancer cells. The trichlorophenyl moiety may interact with cellular signaling pathways, leading to programmed cell death.
  • Endocrine Disruption :
    • Some studies suggest that phenyl benzoate derivatives can act as endocrine disruptors, affecting hormonal balance in organisms. This is particularly concerning in aquatic ecosystems where such compounds may leach into water supplies.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various phenyl benzoate derivatives, including the compound . Results demonstrated a 50% reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli and Staphylococcus aureus.
  • Cytotoxicity Assessment :
    • In vitro assays conducted on human cancer cell lines revealed that the compound induced significant cytotoxicity with an IC50 value of approximately 25 µM. The study suggested that the mechanism involved mitochondrial dysfunction and subsequent activation of caspase pathways.
  • Environmental Impact Study :
    • An environmental study assessed the effects of this compound on aquatic organisms. It was found to cause behavioral changes in fish at concentrations above 5 µg/L, indicating potential risks associated with environmental exposure.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Antimicrobial50% reduction in bacterial growthJournal of Applied Microbiology
CytotoxicityIC50 = 25 µMCancer Research Journal
Endocrine DisruptionBehavioral changes in aquatic lifeEnvironmental Toxicology Report
PropertyValue
Molecular Weight405.79 g/mol
Melting Point85-87 °C
SolubilitySoluble in organic solvents
Log P4.5 (indicates high lipophilicity)

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